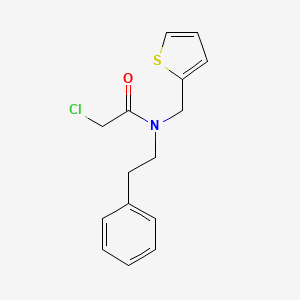

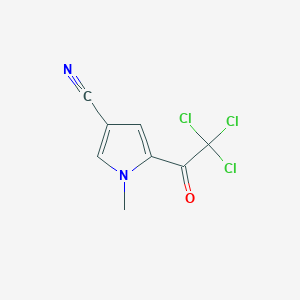

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide, also known as CPT-11, is a novel chemotherapeutic agent that has been used to treat a variety of cancers. CPT-11 is a prodrug of the active metabolite SN-38, which is a potent inhibitor of topoisomerase I (Topo I). Topo I is an enzyme responsible for DNA replication, repair, and recombination, and inhibition of its activity leads to cell death. CPT-11 has been approved for the treatment of metastatic colorectal cancer and is currently being investigated for use in other types of cancer as well.

Aplicaciones Científicas De Investigación

Chemistry and Potential Applications

The scientific interest in compounds structurally related to 2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide focuses on exploring their chemical properties, synthesis, and potential applications in various fields. While direct studies specifically addressing this compound were not identified, related research highlights the importance of similar chemical structures in medicinal chemistry, environmental science, and synthetic organic chemistry.

Synthetic Organic Chemistry and Chemical Selectivity : Studies in synthetic organic chemistry have focused on developing chemoselective N-acylation reagents, with compounds like N-acetyl-N-(2-trifluoromethylphenyl)acetamide and N-benzoyl-(2-chlorophenyl)benzamide being explored for their chemoselectivity and potential in synthesizing other complex molecules. These investigations provide insight into the reactivity and applications of acetamide derivatives in creating pharmaceuticals and other valuable chemical entities (Kondo & Murakami, 2002).

Biological Effects and Environmental Impact of Acetamides : The biological effects of acetamide derivatives have been the subject of extensive research, focusing on their toxicity, environmental presence, and impact on health. Studies have shown that compounds like acetaminophen, an acetamide derivative, can transform into various intermediates in environmental conditions, posing challenges for detection and removal (Vo et al., 2019). This research underscores the environmental and health considerations associated with the use and disposal of acetamide-related compounds.

Chiral Chemistry and Ligand Development : The exploration of chiral chemistry, specifically focusing on the N-Ar axis, has led to the development of chiral ligands based on acetamide frameworks. These studies have implications for asymmetric synthesis and the development of enantioselective catalytic processes, highlighting the versatility of acetamide derivatives in facilitating stereoselective chemical reactions (Kondo & Murakami, 2001).

Pharmacology and Drug Development : Although not directly related to 2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide, the study of acetamide derivatives in pharmacology has revealed their potential in developing analgesic and antipyretic drugs, such as acetaminophen. The mechanisms of action, metabolic pathways, and the therapeutic potential of these compounds continue to be areas of active research, contributing to our understanding of how acetamide derivatives can be optimized for medical use (Ohashi & Kohno, 2020).

Propiedades

IUPAC Name |

2-chloro-N-(2-phenylethyl)-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNOS/c16-11-15(18)17(12-14-7-4-10-19-14)9-8-13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBJHHAGXNUUJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CC2=CC=CS2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2439714.png)

![3-[4-(Ethylsulfamoyl)-2-methylphenyl]benzoic acid](/img/structure/B2439717.png)

![2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2439718.png)

![2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2439720.png)

![8-(4-Bromophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2439730.png)

![1-((1R,5S)-8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2439731.png)

![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/no-structure.png)

![N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2439736.png)